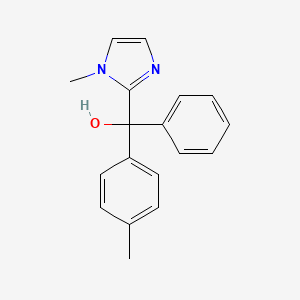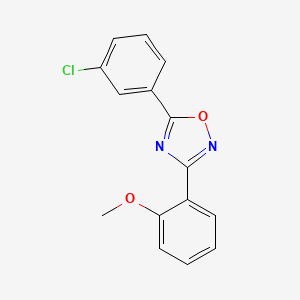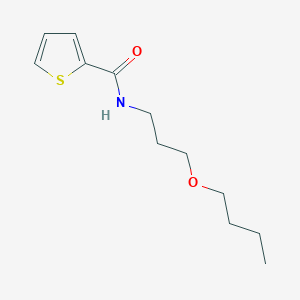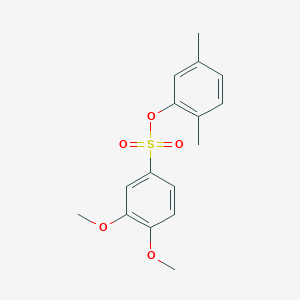
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a derivative of imidazole and phenylmethanol, which are known to have various biological activities.
作用机制
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. It has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
The advantages of using (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol in lab experiments include its potential pharmacological properties and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of pain and inflammation. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its potential pharmacological properties.
合成方法
The synthesis of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4-methylphenyl-(1H-imidazol-1-yl)methanol. The second step involves the reaction of the intermediate product with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of this compound.
科学研究应用
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol has been studied for its potential pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-8-10-16(11-9-14)18(21,15-6-4-3-5-7-15)17-19-12-13-20(17)2/h3-13,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIPKYXQQCMYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)




![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)

![1-acetyl-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4887595.png)
![1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4887601.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)
